molecular formula C13H7Cl2N3O2 B2754302 7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676537-47-6

7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2754302
CAS RN: 676537-47-6
M. Wt: 308.12
InChI Key: OABPTALCEJOSPV-UHFFFAOYSA-N
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Description

The compound “7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . The molecule also has a carboxylic acid group attached to the pyrimidine ring and a 3,5-dichlorophenyl group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic core. The pyrazolo[1,5-a]pyrimidine core contributes to the rigidity of the molecule, while the carboxylic acid and 3,5-dichlorophenyl groups may participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the carboxylic acid group and the 3,5-dichlorophenyl group. The carboxylic acid group can participate in acid-base reactions, while the 3,5-dichlorophenyl group can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make the compound acidic, while the 3,5-dichlorophenyl group could contribute to its lipophilicity .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential therapeutic applications. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPTALCEJOSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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